molecular formula C19H24N2O2 B075356 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide CAS No. 1163-54-8

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide

Cat. No.: B075356
CAS No.: 1163-54-8
M. Wt: 312.4 g/mol
InChI Key: CDDQUHNTEZGWLP-UHFFFAOYSA-N
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Description

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, an amino group, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide typically involves the reaction of 4-ethoxyaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then reacted with propylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide can be compared with other similar compounds, such as:

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxy group and a phenylamino group.

    2-((4-Methoxyphenyl)amino)-2-phenyl-N-propylacetamide: Similar structure but with a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-ethoxyanilino)-2-phenyl-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-14-20-19(22)18(15-8-6-5-7-9-15)21-16-10-12-17(13-11-16)23-4-2/h5-13,18,21H,3-4,14H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDQUHNTEZGWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921992
Record name 2-(4-Ethoxyanilino)-2-phenyl-N-propylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163-54-8
Record name Acetamide, 2-((4-ethoxyphenyl)amino)-2-phenyl-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethoxyanilino)-2-phenyl-N-propylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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